1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid is a triterpenoid compound isolated from the plant Agrimonia Pilosa. It is known for its antimalarial and antidiabetic activities . The compound has a molecular formula of C30H48O6 and a molecular weight of 504.70 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid involves multiple steps, including the isolation of the compound from natural sources such as Agrimonia Pilosa . The detailed synthetic routes and reaction conditions are not extensively documented in the literature, but the compound can be prepared through the extraction and purification processes from the plant material.
Industrial Production Methods
The compound is primarily obtained through natural extraction rather than synthetic industrial processes .
Chemical Reactions Analysis
Types of Reactions
1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.
Biology: Investigated for its biological activities, including antimalarial and antidiabetic properties.
Medicine: Potential therapeutic applications in treating malaria and diabetes due to its bioactive properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ursolic Acid: Another triterpenoid with similar biological activities, including anti-inflammatory and anticancer properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Betulinic Acid: Exhibits antimalarial, anti-inflammatory, and anticancer activities.
Uniqueness
1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid is unique due to its specific hydroxylation pattern and its potent antimalarial and antidiabetic activities . This distinct structure contributes to its unique biological properties compared to other similar triterpenoids.
Properties
Molecular Formula |
C30H48O6 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aS,6aS,6bR,8aS,10R,11S,12S,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,20+,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1 |
InChI Key |
VULLSLYDWNGNKZ-VVEUJWIUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H]([C@H]([C@@H](C5(C)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.